molecular formula C5H14Cl2Si2 B1596193 Silane, methylenebis[chlorodimethyl- CAS No. 5357-38-0

Silane, methylenebis[chlorodimethyl-

Cat. No. B1596193
CAS RN: 5357-38-0
M. Wt: 201.24 g/mol
InChI Key: VTDZAHJRMRMQNP-UHFFFAOYSA-N
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Description

“Silane, methylenebis[chlorodimethyl-]” is also known as Chlorodimethylsilane. It is a chemical compound with the formula (CH3)2SiHCl . This compound is a silane, with a silicon atom bonded to two methyl groups, a chlorine atom, and a hydrogen atom .


Synthesis Analysis

Chlorodimethylsilane can be used in various chemical processes, such as the preparation of vinyldimethylsilanols for palladium-catalyzed cross-coupling with aryl iodides . A study has introduced a chlorodimethylsilane (CDMS)-mediated reductive etherification reaction as a versatile strategy for polyether synthesis .


Molecular Structure Analysis

The molecular structure of Chlorodimethylsilane includes a silicon atom bonded to two methyl groups, a chlorine atom, and a hydrogen atom . The InChI representation of the molecule is InChI=1S/C2H7ClSi/c1-4(2)3/h4H,1-2H3 .


Chemical Reactions Analysis

Chlorodimethylsilane can mediate reductive etherification reactions between ketones and alcohols to afford unsymmetrical ethers . This dual property of CDMS provides a clear advantage in reactions when compared to other organosilanes in terms of operational simplicity and applicability .


Physical And Chemical Properties Analysis

Chlorodimethylsilane has a molecular weight of 94.62 g/mol . It has a density of 0.852 g/mL at 25 °C . The boiling point of Chlorodimethylsilane is 34.7 °C, and it has a melting point of -111 °C .

Mechanism of Action

The mechanism of action of Chlorodimethylsilane involves its dual property of being both a reducing agent and a Lewis acid. This allows it to mediate reductive etherification reactions between ketones and alcohols .

Safety and Hazards

Chlorodimethylsilane is a hazardous substance. It is extremely corrosive to skin and respiratory tissues . The vapors of Chlorodimethylsilane are heavier than air and may be ignited by heat, sparks, or flames .

Future Directions

Chlorodimethylsilane has potential applications in the electronics industry for the production of ultra-pure polysilicon and in the manufacture of semiconductors and photovoltaics . It is also used in the preparation of vinyldimethylsilanols for palladium-catalyzed cross-coupling with aryl iodides .

properties

IUPAC Name

chloro-[[chloro(dimethyl)silyl]methyl]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14Cl2Si2/c1-8(2,6)5-9(3,4)7/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTDZAHJRMRMQNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C[Si](C)(C)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5063813
Record name 2,4-Dichloro-2,4-dimethyl-2,4-disilapentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5063813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Silane, methylenebis[chlorodimethyl-

CAS RN

5357-38-0
Record name 1,1′-Methylenebis[1-chloro-1,1-dimethylsilane]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5357-38-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, 1,1'-methylenebis(1-chloro-1,1-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005357380
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, 1,1'-methylenebis[1-chloro-1,1-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4-Dichloro-2,4-dimethyl-2,4-disilapentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5063813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Silane, methylenebis[chlorodimethyl-
Reactant of Route 2
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Silane, methylenebis[chlorodimethyl-

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